molecular formula C13H23N3OS B4032944 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

Cat. No.: B4032944
M. Wt: 269.41 g/mol
InChI Key: PDZIADOWCKTVOD-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and industrial applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide typically involves the reaction of 2,2-dimethylpropylamine with 1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring. The resulting intermediate is then reacted with 2-methylpentanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism by which N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide exerts its effects involves several molecular targets and pathways:

    Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals, reducing oxidative stress.

    Activation of Antioxidant Enzymes: It activates enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

    Modulation of Signaling Pathways: It affects pathways such as the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3OS/c1-6-7-9(2)11(17)14-12-16-15-10(18-12)8-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZIADOWCKTVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
Reactant of Route 3
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
Reactant of Route 4
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
Reactant of Route 5
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
Reactant of Route 6
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

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